molecular formula C12H24N2O2 B2779878 Tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate CAS No. 1936555-43-9

Tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate

Cat. No.: B2779878
CAS No.: 1936555-43-9
M. Wt: 228.336
InChI Key: IPQYEIDFNYVNKF-UHFFFAOYSA-N
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Description

Tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by its piperazine ring, which is substituted with tert-butyl and trimethyl groups, making it a unique and versatile molecule.

Properties

IUPAC Name

tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-8-7-14(10(3)9(2)13-8)11(15)16-12(4,5)6/h8-10,13H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQYEIDFNYVNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(C(N1)C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and trimethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification methods such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,5-dimethylpiperazine-1-carboxylate
  • Tert-butyl 2,3,4-trimethylpiperazine-1-carboxylate
  • Tert-butyl 2,3,5-trimethylpiperidine-1-carboxylate

Uniqueness

Tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and stability are required .

Biological Activity

Tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate (CAS No. 1936555-43-9) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H24N2O2C_{12}H_{24}N_{2}O_{2}, with a molecular weight of 228.34 g/mol. The compound features a piperazine ring substituted with tert-butyl and trimethyl groups, which may influence its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound can interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Specifically, studies have shown that piperazine derivatives can modulate the activity of neurotransmitter receptors such as serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of piperazine derivatives. For instance:

  • Substituents : The presence of bulky groups like tert-butyl enhances lipophilicity, potentially improving membrane permeability.
  • Positioning : The specific positioning of methyl groups on the piperazine ring can affect receptor binding affinity and selectivity.

Antimicrobial Activity

A study focused on piperazine derivatives demonstrated that certain compounds could inhibit bacterial efflux pumps, enhancing the efficacy of existing antibiotics against multidrug-resistant strains. Although this compound itself was not directly tested for antibacterial properties, its structural analogs showed promising results in potentiating antibiotic activity against Escherichia coli .

Neuropharmacological Effects

In neuropharmacology research, compounds similar to this compound were evaluated for their effects on neurotransmitter systems. For example, certain piperazine derivatives have been shown to modulate serotonin receptor activity, which could have implications for treating depression and anxiety disorders .

Biological Activity Summary Table

Activity Target Outcome Reference
AntibacterialE. coli efflux pumpsEnhanced antibiotic efficacy
Neurotransmitter modulationSerotonin receptorsPotential antidepressant effects
Cytotoxicity assessmentVarious cancer cell linesVariable effects observed

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